molecular formula C18H18N2O B1346067 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole CAS No. 3380-73-2

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Cat. No. B1346067
CAS RN: 3380-73-2
M. Wt: 278.3 g/mol
InChI Key: ITPCPUZQSFRMJO-UHFFFAOYSA-N
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Description

“1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole” is a derivative of harmine . It has been studied for its potential antitumor activities and anti-metastasis mechanism . It’s also known as a histone deacetylase (HDAC) inhibitor .


Synthesis Analysis

The synthesis of this compound involves a catalyst-free amidation of methyl ester using methylamine under mild conditions . The yield of the synthesis process is reported to be 60% .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and a methoxy group attached to one of the phenyl rings . The NMR spectra provide detailed information about the structure .


Chemical Reactions Analysis

The compound undergoes various chemical reactions, including Diels–Alder reactions with highly reactive dienophiles . It also exhibits significant antiproliferation activity against human cancer cell lines .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 245–247°C . Its NMR spectra provide detailed information about its physical and chemical properties .

Scientific Research Applications

Mass Spectrometry in Maillard Reaction

The compound is used in the Maillard reaction, where various derivatives are prepared and characterized using electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS). This process helps in understanding the mass fragmentation patterns of heterocyclic tetrahydro-β-carboline compounds (Goh, Mordi, & Mansor, 2015).

Antioxidant and Cytotoxicity Properties

In a study exploring the in vitro antioxidant and cytotoxicity properties of various 6-methoxytetrahydro-β-carboline derivatives, the compound demonstrated moderate antioxidant properties. This finding indicates its potential use in the development of antioxidants through the Maillard reaction (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).

Synthesis of Novel Binding Motifs

This compound has been identified as part of a novel, druglike ER ligand in the discovery of orally bioavailable selective estrogen receptor downregulators (SERDs). The specific binding motif is significant in developing treatments for estrogen receptor-positive breast cancer (De Savi et al., 2015).

Synthetic Methods Development

Research has been conducted to develop synthetic methods for derivatives of this compound. For instance, the synthesis of γ-carboline derivatives, which includes methods for preparing 3-substituted methyl 5H-pyrido[4, 3-b]indole-4-carboxylates and 2-substituted methyl 2,3-dihydro-3-oxo-5H-pyrido[4, 3-b]indole-4-carboxylates, showcases the versatility of the compound in synthetic chemistry (Somei, Yamada, & Yamamura, 1998).

Pharmaceutical Applications

The compound has been involved in studies for developing new antineoplastic agents, indicating its potential application in cancer therapy. Syntheses of derivatives of this compound have shown promising results in vitro and in vivo for various experimental tumor models (Nguyen, Lhoste, Lavelle, Bissery, & Bisagni, 1990).

properties

IUPAC Name

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-21-13-8-6-12(7-9-13)17-18-15(10-11-19-17)14-4-2-3-5-16(14)20-18/h2-9,17,19-20H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPCPUZQSFRMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80276761
Record name 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

CAS RN

3380-73-2
Record name 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80276761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

This product was prepared using the same procedure as for Intermediate 1 with tryptamine (15 g, 94.9 mmol), 4-methoxybenzaldehyde (12.9 g, 1.1 equiv.) and TFA (14.6 mL, 2 equiv.) to give the title compound (20.9 g, 80%) as a brownish powder.
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
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15 g
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12.9 g
Type
reactant
Reaction Step Three
Name
Quantity
14.6 mL
Type
reactant
Reaction Step Four
Yield
80%

Synthesis routes and methods II

Procedure details

To a 0.5 M solution of 4-methoxybenzaldehyde in dichloromethane (800 μl) was added a 0.25 M solution of 2-(1H-indol-3-yl)ethanamine in dichloromethane (800 μl) followed by trifluoracetic acid (20 μl). The mixture was sealed and shaken at room temperature for 24 hours. The mixture was evaporated to dryness resuspended in toluene (1 ml) vortexed and re-evaporated to dryness. To the residue was added methanol (1.5 ml) and dichloromethane (1 ml). After vortexing the solution was filtered through a pre-washed (methanol, 5 ml) SCX cartridge (Bakerbond JT7090-07, aromatic sulfonic acid). 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, was eluted from the cartridge with 0.5 M aqueous ammonia in methanol (5 ml). Evaporation to dryness gave 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole that was used directly for the next step.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
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[Compound]
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solution
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Type
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 2
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 3
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 4
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 5
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Reactant of Route 6
Reactant of Route 6
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Citations

For This Compound
33
Citations
TB Goh, MN Mordi, SM Mansor - Sains Malays, 2015 - ukm.my
Four new 6-methoxy-tetrahydro-β-carboline derivatives (1-6-methoxy-1-phenyl-2, 3, 4, 9-tetrahydro-1H-pyrido [3, 4-b] indole, 2-6-methoxy-1-(4-methoxyphenyl)-2, 3, 4, 9-tetrahydro-1H-…
Number of citations: 3 www.ukm.my
TB Goh, RY Koh, MF Yam, ME Azhar, MN Mordi… - Food chemistry, 2015 - Elsevier
Various 6-methoxytetrahydro-β-carboline derivatives, namely BEN (6-methoxy-1-phenyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole), ANI (6-methoxy-1-(4-methoxyphenyl)-2,3,4,9-…
Number of citations: 9 www.sciencedirect.com
X Chen, J Wang, P Zhao, B Dang, T Liang… - European Journal of …, 2023 - Elsevier
A series of tetrahydro-β-carboline (THβC)-based hydroxamic acids were rationally designed and synthesized as novel selective HDAC6 inhibitors (sHDAC6is) by the application of …
Number of citations: 1 www.sciencedirect.com
HJ Byeon, MH Han, GS Moon, KH Jung… - Journal of the Korean …, 2019 - koreascience.kr
The Pictet-Spengler reactions have widely known for the organic synthesis or biosynthesis of biologically active compounds, tetrahydro-${\beta} $-carbolines. We have developed the …
Number of citations: 0 koreascience.kr
Y Ling, J Feng, L Luo, J Guo, Y Peng, T Wang… - …, 2017 - Wiley Online Library
A series of hydroxamic acid histone deacetylase (HDAC) inhibitors in which the β‐carboline motif has been incorporated were designed and synthesized. The effect of substitution at the …
HJ Byeon, KH Jung, GS Moon, SK Moon, HY Lee - Scientific Reports, 2020 - nature.com
A facile and efficient synthesis of tetrahydro-β-carbolines (tryptolines) in one step from tryptamine and aldehydes, in an environmentally friendly water solvent, has been investigated. …
Number of citations: 11 www.nature.com
NAN Ash'ari, NH Pungot, Z Shaameri… - Malaysian Journal of …, 2021 - mjas.analis.com.my
A brief and facile approach towards β-carboline and its derivatives is described through a simple three step synthesis. The key reaction involves the construction of β-carboline …
Number of citations: 3 mjas.analis.com.my
Y Ma, H Wu, J Zhang, Y Li - Chirality, 2013 - Wiley Online Library
A series of single isomers tetrahydro‐β‐carboline diketopiperazines were stereoselectively synthesized starting from l‐tryptophan methyl ester hydrochloride and six aldehydes through …
Number of citations: 25 onlinelibrary.wiley.com
S Xiao, X Lu, XX Shi, Y Sun, LL Liang, XH Yu… - Tetrahedron …, 2009 - Elsevier
A highly stereoselective Pictet–Spengler reaction of d-tryptophan methyl ester hydrochloride 1-HCl with various aldehydes via a CIAT (crystallization-induced asymmetric transformation…
Number of citations: 41 www.sciencedirect.com
KL Manasa, Y Tangella, G Ramu… - …, 2017 - Wiley Online Library
An operationally simple and efficient protocol has been devised for the synthesis of various β‐carbolines using TCCA as a mild oxidant at ambient temperature. The reaction proceeds …

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